molecular formula C12H9NO4 B2359595 Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate CAS No. 26878-24-0

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate

Cat. No.: B2359595
CAS No.: 26878-24-0
M. Wt: 231.207
InChI Key: OSVYRWKJPFHXTJ-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate is a chemical compound with the molecular formula C12H9NO4. It is known for its unique structure, which includes a phthalimide moiety and an acrylate ester group. This compound is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with glycine to form phthalimide, which is then reacted with methyl acrylate under basic conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The phthalimide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modify protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate is unique due to its combination of the phthalimide and acrylate ester groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVYRWKJPFHXTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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